molecular formula C15H11ClF3NO3S B3137517 Ethyl 2-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-2-oxoacetate CAS No. 439097-51-5

Ethyl 2-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-2-oxoacetate

Cat. No.: B3137517
CAS No.: 439097-51-5
M. Wt: 377.8 g/mol
InChI Key: UKNFBEXJGDBYOY-UHFFFAOYSA-N
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Description

Ethyl 2-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-2-oxoacetate is a complex organic compound with applications in various scientific fields. Its structure includes a pyridine ring substituted with chlorine and trifluoromethyl groups, a thiophene ring, and an ethyl ester moiety. This combination of functional groups endows the compound with unique chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : Synthesis typically begins with commercially available precursors like 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde and 2-thiophenemethanol.

  • Reactions: : A multi-step synthesis involving condensation reactions, oxidation, and esterification is often employed. Key steps might include:

    • Condensation: : Combining the pyridine and thiophene derivatives.

    • Oxidation: : Converting intermediates to achieve the desired oxidation state.

    • Esterification: : Forming the ethyl ester group.

Industrial Production Methods

  • Scale-Up Considerations: : Industrial production involves scaling up the laboratory synthesis while ensuring efficiency, cost-effectiveness, and safety. Optimized reaction conditions, such as temperature, pressure, and catalysts, are crucial.

  • Purification: : Techniques like recrystallization, chromatography, and distillation are used to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction can be performed using reducing agents like sodium borohydride, yielding reduced forms of the compound.

  • Substitution: : Electrophilic and nucleophilic substitutions can occur, given the reactive functional groups present.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Palladium, platinum for hydrogenation reactions.

Major Products

  • The reaction products depend on the conditions and reagents used. For example, oxidation might yield corresponding oxo compounds, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry: : Used as a building block in organic synthesis to create more complex molecules. Biology : Investigated for its potential as a biochemical probe or reagent in studying enzyme interactions and metabolic pathways. Medicine : Explored for pharmaceutical applications, potentially as a lead compound in drug development. Industry : Utilized in the manufacture of specialty chemicals and advanced materials.

Mechanism of Action

  • Molecular Targets: : The compound may interact with various enzymes or receptors, depending on its structure and functional groups.

  • Pathways: : The exact pathways can vary, but may involve inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-thienyl)-2-oxoacetate: : Similar in having the thiophene and ethyl ester groups but lacks the pyridine ring.

  • 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde: : Shares the pyridine and trifluoromethyl groups but does not contain the ester or thiophene moieties.

Uniqueness

This compound's versatility and unique chemical properties make it a valuable asset in scientific research and industrial applications. Its synthesis, reactivity, and potential for various applications underscore its importance in the field of chemistry.

Properties

IUPAC Name

ethyl 2-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO3S/c1-2-23-14(22)13(21)12-4-3-9(24-12)6-11-10(16)5-8(7-20-11)15(17,18)19/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNFBEXJGDBYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(S1)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-2-oxoacetate
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Ethyl 2-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-2-oxoacetate
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Ethyl 2-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-2-oxoacetate
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Ethyl 2-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-2-oxoacetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-2-oxoacetate
Reactant of Route 6
Ethyl 2-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-2-oxoacetate

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